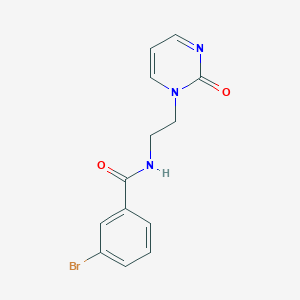![molecular formula C10H16F2N2O B2829370 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole CAS No. 1856028-09-5](/img/structure/B2829370.png)
1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK. BTK is a crucial enzyme involved in the activation of B cells and is therefore a target for the treatment of various autoimmune diseases and cancers.
Wirkmechanismus
TAK-659 acts as a potent and selective inhibitor of BTK, which is a crucial enzyme involved in the activation of B cells. By inhibiting BTK, TAK-659 blocks the activation of B cells and subsequently reduces the production of inflammatory cytokines and autoantibodies.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by TAK-659 has been shown to reduce the production of inflammatory cytokines and autoantibodies, leading to a reduction in inflammation and tissue damage. Additionally, TAK-659 has been shown to have antitumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 is a potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in various biological processes. However, TAK-659 has limitations in terms of its solubility and stability, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. Additionally, TAK-659 may have potential applications in the treatment of various cancers, particularly those that are dependent on BTK signaling. Further research is needed to fully understand the potential applications of TAK-659 and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 1-butyl-1H-pyrazole-3-carboxylic acid with 2,2-difluoroethanol, followed by the reaction with para-toluenesulfonic acid and triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in the treatment of various autoimmune diseases and cancers. BTK is a crucial enzyme involved in the activation of B cells, which play a critical role in the immune response. Inhibition of BTK has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-butyl-3-(2,2-difluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-2-3-5-14-6-4-9(13-14)7-15-8-10(11)12/h4,6,10H,2-3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLIPFYVXMABFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)COCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

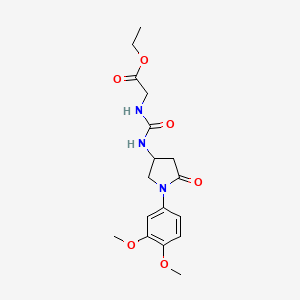
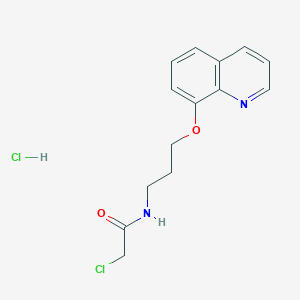
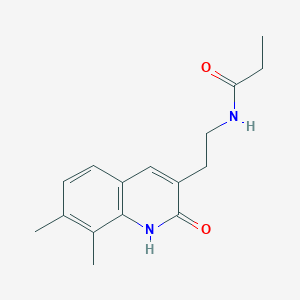
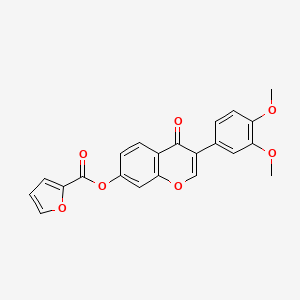


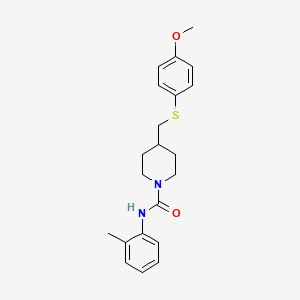
![N-(4-methoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2829302.png)
![6-Cyclopropyl-2-[[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2829304.png)
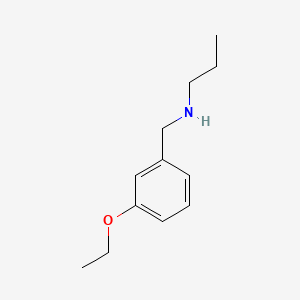
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2829306.png)

